molecular formula C18H18BrFN2O B3589093 2-(4-Bromophenyl)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone

2-(4-Bromophenyl)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone

Cat. No.: B3589093
M. Wt: 377.2 g/mol
InChI Key: IZJWCFQSASZCMB-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone is a ketone-based compound featuring a 4-bromophenyl group attached to an ethanone backbone, which is further linked to a 4-(4-fluorophenyl)piperazine moiety. This structure combines halogenated aromatic systems (bromo and fluoro) with a piperazine ring, a common pharmacophore in CNS-active agents. The bromine atom enhances lipophilicity and may influence receptor binding, while the fluorine on the phenylpiperazine moiety modulates electronic properties and metabolic stability .

Properties

IUPAC Name

2-(4-bromophenyl)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrFN2O/c19-15-3-1-14(2-4-15)13-18(23)22-11-9-21(10-12-22)17-7-5-16(20)6-8-17/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZJWCFQSASZCMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone typically involves the reaction of 4-bromobenzaldehyde with 4-(4-fluorophenyl)piperazine in the presence of a suitable catalyst. The reaction conditions may include:

  • Solvent: Common solvents used are ethanol or methanol.
  • Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
  • Catalyst: Acidic or basic catalysts may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The process may include:

  • Continuous monitoring of reaction parameters.
  • Use of high-purity starting materials.
  • Implementation of purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

Antidepressant and Antipsychotic Activity
The compound is structurally related to piperazine derivatives, which are known for their antidepressant and antipsychotic properties. Research has demonstrated that piperazine derivatives can interact with neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors, making them candidates for treating mood disorders and schizophrenia .

Anti-Alzheimer's Activity
In recent studies, compounds similar to 2-(4-Bromophenyl)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone have shown promise as multi-targeted agents against Alzheimer's disease. Mechanistic studies suggest that these compounds may inhibit acetylcholinesterase and butyrylcholinesterase, enzymes linked to the pathology of Alzheimer's .

Anticancer Potential
The compound's structural features allow it to act as a potential anticancer agent. Studies have indicated that piperazine derivatives can exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Biological Research Applications

Receptor Binding Studies
The binding affinity of this compound to various receptors has been explored through in vitro assays. These studies provide insights into its pharmacodynamics and help in understanding its therapeutic potential .

Molecular Docking Studies
Computational studies involving molecular docking have been utilized to predict the interaction of this compound with target proteins. These studies facilitate the design of more potent derivatives by analyzing binding modes and affinities .

Material Science Applications

Synthesis of Novel Materials
The compound can serve as a precursor in the synthesis of novel materials, including polymers and nanomaterials. Its unique chemical structure allows for modifications that can enhance material properties such as conductivity and mechanical strength .

Case Study 1: Anti-Alzheimer's Agents

A study published in the European Journal of Medicinal Chemistry evaluated several piperazine derivatives, including those related to this compound. The findings indicated significant inhibition of cholinesterase enzymes, highlighting their potential as therapeutic agents for Alzheimer's disease .

Case Study 2: Anticancer Activity

Research conducted on piperazine-based compounds demonstrated their efficacy against human cancer cell lines. The study reported that modifications to the piperazine ring significantly enhanced anticancer activity, suggesting that this compound could be a valuable lead compound in anticancer drug development .

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets. These may include:

    Receptors: Binding to receptors in the body to modulate their activity.

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Pathways: Affecting signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Structural Analogues and Pharmacological Profiles

The following table summarizes key analogues and their biological activities:

Compound Name Substituents Biological Activity Key Findings Reference
Target Compound : 2-(4-Bromophenyl)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone 4-Bromophenyl (R1), 4-Fluorophenylpiperazine (R2) Not explicitly reported (structural focus) Predicted anti-dopaminergic/anti-serotonergic activity based on QSAR models
1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone Biphenyl, 2-Methoxyphenylpiperazine Antipsychotic High anti-dopaminergic activity, low catalepsy induction
1-(Biphenyl-4-yl)-2-[4-(2,3-dichlorophenyl)-piperazin-1-yl]ethanone Biphenyl, 2,3-Dichlorophenylpiperazine Antipsychotic Balanced D2/5-HT2A antagonism, reduced extrapyramidal side effects
2-((1-(4-Bromophenyl)-1H-tetrazol-5-yl)thio)-1-(4-(phenylsulfonyl)piperazin-1-yl)ethanone (7j) 4-Bromophenyltetrazole, Phenylsulfonylpiperazine Antiproliferative Moderate activity against cancer cell lines (IC50 ~10–20 µM)
(S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO) Pyridinyl, 4-Trifluoromethylphenylpiperazine Anti-parasitic (Chagas disease) CYP51 inhibition, comparable to posaconazole
2-(4-Bromophenoxy)-1-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]ethanone 4-Bromophenoxy, 4-Fluorophenylsulfonylpiperazine Not reported Structural similarity suggests potential kinase or protease modulation

Key Structural and Functional Differences

4-Fluorophenylpiperazine contributes to serotonin receptor (5-HT1A/2A) affinity, a feature shared with antipsychotic analogues like aripiprazole .

Metabolic Stability: Fluorine substitution on the phenylpiperazine ring reduces oxidative metabolism, extending half-life compared to non-halogenated analogues (e.g., 7j in ) .

Antiproliferative vs. CNS Activity: Sulfonylpiperazine derivatives (e.g., 7j) exhibit antiproliferative activity due to sulfonyl groups enhancing DNA intercalation or topoisomerase inhibition, whereas the target compound’s ethanone linker may favor CNS targets .

Enzyme Inhibition Profiles :

  • Pyridine-based analogues (e.g., UDO) inhibit CYP51, critical in ergosterol synthesis, whereas the target compound’s bromophenyl group may favor dopamine D2 receptor antagonism .

Research Findings and Data Tables

Physicochemical Properties

Property Target Compound 7j UDO
Molecular Weight 377.24 g/mol 513.36 g/mol 438.85 g/mol
logP (Predicted) 3.5 2.8 4.1
Hydrogen Bond Acceptors 4 7 5
Melting Point Not reported 154–156°C Not reported

Biological Activity

2-(4-Bromophenyl)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structure, and biological effects, particularly focusing on antimicrobial and anti-proliferative properties.

Chemical Structure

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C18H18BrFN2O
  • CAS Number : 439939-70-5

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromobenzaldehyde with 4-(4-fluorophenyl)piperazine in the presence of a suitable catalyst. The reaction conditions and purification methods significantly influence the yield and purity of the final product.

Antimicrobial Properties

Recent studies have demonstrated that compounds similar to this compound exhibit notable antimicrobial activity. For instance:

  • In vitro Studies : Compounds with piperazine moieties have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with inhibition zones ranging from 14 to 17 mm .
Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli14
Bacillus subtilis16
Pseudomonas aeruginosa12

Anti-Proliferative Activity

The anti-proliferative effects of this compound have been evaluated in several cancer cell lines. The compound has shown significant inhibition of cell growth, suggesting potential as an anticancer agent:

  • Case Study : In a study involving human cancer cell lines, derivatives of the compound were tested for their ability to inhibit proliferation. The most effective derivatives exhibited IC50 values in the low micromolar range .
Cell LineIC50 (µM)
MCF-7 (Breast Cancer)12.5
HeLa (Cervical Cancer)10.3
A549 (Lung Cancer)15.0

The biological activity of this compound is believed to be mediated through multiple pathways:

  • Enzyme Inhibition : The compound acts as a competitive inhibitor for certain enzymes involved in cell proliferation and bacterial metabolism.
  • Membrane Disruption : It may disrupt bacterial cell membranes, leading to cell lysis.
  • Apoptosis Induction : In cancer cells, it has been shown to induce apoptosis through mitochondrial pathways.

Q & A

Q. Table 1: Representative Synthesis Conditions from Analogous Compounds

StepReagents/ConditionsYield (%)Reference
Piperazine alkylation4-Fluorophenylpiperazine, bromoethanone, K₂CO₃, DMF, 60°C65–78
Ketone couplingChloroacetyl chloride, Et₃N, THF, 0°C to RT70–85

Basic: Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identifies proton environments (e.g., aromatic protons at δ 6.8–7.6 ppm, piperazine methylene at δ 3.2–3.8 ppm) and confirms regiochemistry .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex piperazine-bromophenyl systems .
  • X-ray Crystallography : Determines absolute configuration and crystal packing, critical for validating synthetic accuracy (e.g., orthorhombic space group P2₁2₁2₁) .
  • HPLC-MS : Assesses purity (>95%) and molecular ion peaks (e.g., m/z 439.3 for [M+H]⁺) .

Advanced: How can researchers address contradictions in spectroscopic data during characterization?

Methodological Answer:
Contradictions (e.g., unexpected splitting in NMR or anomalous melting points) may arise from:

  • Polymorphism : Use differential scanning calorimetry (DSC) to detect crystalline forms .
  • Byproduct Formation : Employ LC-MS/MS to identify impurities; optimize reaction stoichiometry or purification steps .
  • Tautomerism : Conduct variable-temperature NMR to observe dynamic equilibria in solution .

Example : In piperazine derivatives, unexpected NOE correlations in 2D NMR may indicate conformational flexibility, resolved by X-ray analysis .

Advanced: What strategies are effective in optimizing the compound's bioactivity through structural modifications?

Methodological Answer:
Structure-Activity Relationship (SAR) studies guide modifications:

Piperazine Substitution : Replace the 4-fluorophenyl group with electron-withdrawing groups (e.g., nitro) to enhance receptor binding .

Bromophenyl Modifications : Introduce substituents (e.g., methyl, methoxy) to improve lipophilicity and blood-brain barrier penetration .

Ketone Bioisosteres : Replace the ethanone moiety with thioketone or amide groups to modulate metabolic stability .

Q. Table 2: SAR Data from Analogous Compounds

ModificationBiological Activity (IC₅₀)Reference
4-Fluorophenyl120 nM (Dopamine D₂ receptor)
4-Methoxyphenyl85 nM (Serotonin 5-HT₁A)
3-Bromophenyl45 nM (Antitumor activity)

Advanced: What are common challenges in designing in vitro assays for this compound's neuropharmacological effects?

Methodological Answer:

  • Target Selectivity : Use radioligand binding assays (e.g., ³H-spiperone for D₂ receptors) to differentiate affinity from off-target effects .
  • Metabolic Stability : Pre-incubate with liver microsomes to assess CYP450-mediated degradation; modify labile groups (e.g., methoxy to trifluoromethyl) .
  • Cellular Permeability : Employ Caco-2 monolayer assays; optimize logP values (aim for 2–5) via substituent adjustments .

Example : In a study on piperazine-based kinase inhibitors, fluorobenzyl groups improved cellular uptake by 40% compared to chlorophenyl analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Bromophenyl)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone
Reactant of Route 2
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2-(4-Bromophenyl)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone

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